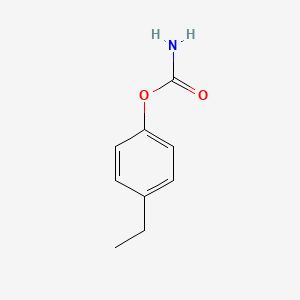
(4-Ethylphenyl) carbamate
Cat. No. B8704166
M. Wt: 165.19 g/mol
InChI Key: WBBJNNIOVSTUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09145357B2
Procedure details


The same method as step (6-1) of Example 6 was carried out with the exception of using 39.0 kg of 4-ethyl phenol (Tokyo Chemical Industry Co., Ltd., Japan) instead of 4-phenyl phenol, using 1057 g of urea and carrying out the reaction for 12 hours. When a portion of the reaction liquid was removed and analyzed by liquid chromatography, the formation of (4-ethylphenyl) carbamate was confirmed. The yield was about 88% based on the charged amount of urea.


Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)[CH3:2].[NH2:10][C:11](N)=[O:12]>>[C:11](=[O:12])([O:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=1)[NH2:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=C(C=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
1057 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction for 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When a portion of the reaction liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(N)(OC1=CC=C(C=C1)CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
